methyl 5-isopropyl-2-(2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)thiazole-4-carboxylate
Description
The compound methyl 5-isopropyl-2-(2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)thiazole-4-carboxylate is a structurally complex molecule featuring:
- A thiazole-4-carboxylate core with a methyl ester group.
- A spiro[cyclopentane-1,3'-isoquinolin] moiety, which introduces conformational rigidity.
- An isopropyl group at the 5-position of the thiazole ring, influencing steric and electronic properties.
Properties
Molecular Formula |
C25H31N3O5S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
methyl 2-[[2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C25H31N3O5S/c1-15(2)20-19(23(31)33-4)26-24(34-20)27-21(29)18-16-9-5-6-10-17(16)22(30)28(13-14-32-3)25(18)11-7-8-12-25/h5-6,9-10,15,18H,7-8,11-14H2,1-4H3,(H,26,27,29) |
InChI Key |
PZQBEKYBPFPFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isopropyl-2-(2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials
Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Spirocyclic Structure Formation: The spirocyclic structure can be formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.
Thiazole Ring Introduction: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-2-(2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the isoquinoline moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 5-isopropyl-2-(2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 5-isopropyl-2-(2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Notes:
- Solubility of the target compound is inferred from its methoxyethyl group, which introduces polarity absent in purely aromatic analogs .
Methodological Considerations
- Structure Determination : Tools like SHELX and WinGX (used in ) would be critical for resolving the target compound’s spirocyclic system and anisotropic displacement parameters .
- Hydrogen Bonding Analysis : Graph set analysis () could decode supramolecular interactions, guiding solubility or stability predictions .
Biological Activity
Methyl 5-isopropyl-2-(2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)thiazole-4-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 485.6 g/mol
- CAS Number : 1401529-89-2
The compound features a thiazole ring and a spirocyclic isoquinoline moiety, which are known for their diverse biological activities. The unique structure suggests potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that require optimization for yield and purity. Key steps include:
- Formation of the thiazole ring.
- Construction of the spirocyclic isoquinoline structure.
- Coupling reactions to attach the methoxyethyl and carboxamido groups.
Anticancer Properties
Preliminary studies indicate that compounds with structural similarities to methyl 5-isopropyl-thiazole exhibit anticancer activity. The spirocyclic isoquinoline component may enhance this activity through multiple mechanisms:
- Inhibition of Tumor Growth : Research has shown that derivatives of isoquinoline can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Compound | Activity | Mechanism |
|---|---|---|
| Methyl 5-isopropyl-thiazole | Antimicrobial | Disruption of bacterial cell wall synthesis |
| Isoquinoline derivatives | Anticancer | Induction of apoptosis |
| 5-Methyl-thiazole | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or DNA repair pathways.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to methyl 5-isopropyl-thiazole:
-
Study on Anticancer Activity : A recent study demonstrated that similar thiazole derivatives effectively inhibited the growth of breast cancer cells in vitro, suggesting that methyl 5-isopropyl-thiazole may have comparable effects.
- Findings : The compound exhibited IC50 values in the low micromolar range against specific cancer cell lines.
-
Antimicrobial Testing : Another study focused on thiazole derivatives, revealing significant antimicrobial properties against Gram-positive bacteria.
- Results : The compound's structure allowed it to disrupt bacterial cell wall synthesis, leading to effective inhibition of bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
